molecular formula C37H48N4O5 B192967 Lopinavir CAS No. 192725-17-0

Lopinavir

Numéro de catalogue B192967
Numéro CAS: 192725-17-0
Poids moléculaire: 628.8 g/mol
Clé InChI: KJHKTHWMRKYKJE-AZWAZIRRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lopinavir is an antiretroviral drug of the protease inhibitor class. It is used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir . It was patented in 1995 and approved for medical use in 2000 .


Synthesis Analysis

During the manufacturing process of this compound in the laboratory, four related substances were observed and identified . The origin, synthesis, characterization, and control of these related substances were described .


Molecular Structure Analysis

The molecular formula of this compound is C37H48N4O5 . It is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group .


Chemical Reactions Analysis

Ritonavir and this compound major degradation products arise in alkaline and acidic environments, respectively . Easier and faster analytical methods for impurity assessment are still needed .


Physical And Chemical Properties Analysis

This compound is a dicarboxylic acid diamide . Its molecular weight is 628.8 g/mol .

Applications De Recherche Scientifique

Application in COVID-19 Treatment

  • Potential Therapeutic Agent for COVID-19 : Lopinavir has been examined for its effectiveness in treating COVID-19. Studies have explored its use in combination with other drugs like ritonavir and interferon-beta. However, results have been mixed regarding its efficacy in reducing mortality or improving clinical outcomes in COVID-19 patients (Horby et al., 2020), (Hung et al., 2020).

  • Comparative Studies with Other Antivirals : Research comparing this compound with other antiviral treatments, like arbidol and remdesivir, has been conducted to determine the most effective treatment strategy for COVID-19 (Zhu et al., 2020).

Application in HIV Treatment

  • Effectiveness in HIV Infection : this compound is widely recognized for its role in HIV treatment. It has been used effectively in both antiretroviral-naïve and -experienced patients, showing immunologic and virologic benefits (Chandwani & Shuter, 2008). It's particularly noted for its high genetic barrier to resistance and effectiveness in combination therapies (Tan & Walmsley, 2007).

  • Pharmacokinetic Studies : Research on the pharmacokinetics of this compound in HIV-infected adults provides insights into its absorption, distribution, metabolism, and excretion, which are crucial for optimizing treatment regimens (Moltó et al., 2008).

Application in Other Viral Infections

  • Potential in Treating SARS and MERS : this compound has been studied for its effectiveness against other coronaviruses like SARS and MERS. Although its efficacy is still under debate, this compound has been considered a potential treatment option based on in vitro studies and some clinical observations (Yao et al., 2020), (Vargas et al., 2020).

Mécanisme D'action

Target of Action

Lopinavir is an antiretroviral protease inhibitor . Its primary target is the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious HIV particles .

Mode of Action

This compound inhibits the activity of the HIV-1 protease enzyme by forming an inhibitor-enzyme complex . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by this compound affects the viral replication pathway . By preventing the cleavage of the Gag-Pol polyprotein precursors, this compound disrupts the assembly of new viral particles, thereby halting the propagation of the virus .

Pharmacokinetics

This compound is administered in combination with another protease inhibitor, ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for this compound metabolism, and its co-administration “boosts” this compound exposure and improves antiviral activity . This combination is necessary due to this compound’s poor oral bioavailability and extensive biotransformation . This compound is highly bound to plasma proteins (98-99%) . It undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes .

Result of Action

The result of this compound’s action is the production of immature, non-infectious viral particles . By inhibiting the HIV-1 protease enzyme, this compound prevents the assembly of new infectious HIV particles, thereby reducing the viral load and slowing the progression of the disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s action due to potential drug interactions . Additionally, genetic variations such as the presence of the CYP3A4 *22/*22 allele can affect the pharmacokinetics of this compound . Furthermore, the efficacy of this compound against SARS-CoV-2 has been found to be lower than its achievable plasma levels, given their current drug formulations .

Safety and Hazards

When handling Lopinavir, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Lopinavir interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit HIV protease, an enzyme crucial for the life cycle of the HIV virus . By binding to this enzyme, this compound prevents the virus from maturing and proliferating .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it inhibits the replication of the HIV virus within cells, thereby preventing the spread of the virus .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. This compound binds to the active site of the HIV protease enzyme, inhibiting its function and preventing the maturation of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased antiviral activity, but they may also lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that this compound may be directed to specific compartments or organelles within the cell .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lopinavir involves the condensation of two separate intermediates, which are synthesized through various steps.", "Starting Materials": [ "4-(2-Amino-4,5,6,7-tetrahydro-1,3-thiazol-5-yl)-2-methylpentanoic acid", "N-[(1S,2R)-1-benzyl-2-hydroxy-3-{[(4S)-2-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-4-yl)amino]carbonyl}propyl]-(2S)-hydroxypropanamide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "The first intermediate is synthesized by reacting 4-(2-Amino-4,5,6,7-tetrahydro-1,3-thiazol-5-yl)-2-methylpentanoic acid with sodium hydroxide and methanol.", "The second intermediate is synthesized by reacting N-[(1S,2R)-1-benzyl-2-hydroxy-3-{[(4S)-2-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-4-yl)amino]carbonyl}propyl]-(2S)-hydroxypropanamide with hydrochloric acid and methanol.", "The final step involves the condensation of the two intermediates, which is achieved by reacting them in ethanol and water, in the presence of a catalyst and under controlled temperature and pressure conditions." ] }

Numéro CAS

192725-17-0

Formule moléculaire

C37H48N4O5

Poids moléculaire

628.8 g/mol

Nom IUPAC

(2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1

Clé InChI

KJHKTHWMRKYKJE-AZWAZIRRSA-N

SMILES isomérique

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

SMILES canonique

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Apparence

White Solid

Color/Form

Colorless solid from ethyl acetone
White to light tan powde

melting_point

124-127 °C

Autres numéros CAS

192725-17-0

Description physique

Solid

Pictogrammes

Irritant

Pureté

99%

Durée de conservation

Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
Stable if stored as directed;  avoid strong oxidizing agents

Solubilité

Practically insoluble in water
Freely soluble in methanol and ethanol;  soluble in isopropanol

Synonymes

A 157378.0;  A-157378.0;  A157378.0;  ABT 378;  ABT-378;  ABT378;  Aluviran;  lopinavir;  N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide

Pression de vapeur

3.4X10-24 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir
Reactant of Route 2
Reactant of Route 2
Lopinavir
Reactant of Route 3
Reactant of Route 3
Lopinavir
Reactant of Route 4
Reactant of Route 4
Lopinavir
Reactant of Route 5
Reactant of Route 5
Lopinavir
Reactant of Route 6
Lopinavir

Q & A

A: Lopinavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle as it cleaves viral polyprotein precursors into individual functional proteins, which are essential for the assembly of new infectious viral particles. [] By inhibiting the protease enzyme, this compound disrupts the maturation process of the virus, rendering newly formed virions non-infectious. [, ]

A: Inhibition of the HIV-1 protease by this compound primarily results in the production of immature, non-infectious viral particles. These particles are unable to infect new host cells, effectively interrupting the viral replication cycle. [, ] This leads to a decrease in the viral load within the infected individual, which is a key goal of antiretroviral therapy. [, ]

A: The molecular formula of this compound is C37H48N4O5, and its molecular weight is 628.8 g/mol. []

A: While the provided research articles do not delve into detailed spectroscopic data, HPTLC methods have been developed for the simultaneous determination of this compound and Ritonavir in pharmaceutical formulations. [, ] These methods typically utilize UV detection at specific wavelengths for quantification.

A: Yes, research indicates that this compound can be formulated into various forms, including soft gelatin capsules, liquid formulations, and melt-extrusion tablets. [] Studies have shown its stability in different formulations and storage conditions. []

A: this compound exhibits low oral bioavailability due to extensive first-pass metabolism primarily mediated by CYP3A4 enzymes in the intestine. [, ] Co-administration with Ritonavir, a potent CYP3A4 inhibitor, significantly boosts this compound's plasma concentrations by reducing its metabolism. [, ] this compound is primarily metabolized in the liver and excreted mainly through feces. [, ]

A: Studies in children have shown that maintaining this compound trough concentrations above 1 mg/L is crucial for achieving sustained viral suppression. [] Lower concentrations are associated with an increased risk of virological failure, highlighting the importance of therapeutic drug monitoring, particularly in children. [, ]

A: The wide inter-individual variability in this compound plasma levels necessitates individualized dosing strategies, particularly when co-administered with other medications. [] Therapeutic drug monitoring can help optimize this compound exposure, ensuring treatment efficacy and minimizing the risk of resistance development. [, ]

A: this compound's efficacy has been extensively studied in both laboratory and clinical settings. In vitro studies utilize cell-based assays to assess the drug's ability to inhibit HIV-1 replication. [] Animal models, such as mice and rats, are employed to evaluate the pharmacokinetics and efficacy of this compound in vivo. [, ] Clinical trials in humans are the gold standard for assessing the safety and efficacy of this compound in treating HIV-1 infection. [, , ]

A: There has been research exploring the potential of this compound against other viruses, such as SARS-CoV-1 and MERS-CoV. [, ] While some in vitro studies suggested potential antiviral effects, clinical evidence supporting its use for these infections is limited. [, ] Further research is needed to determine its effectiveness against other viral pathogens.

A: Resistance to this compound typically emerges through mutations in the HIV-1 protease gene. [] These mutations can reduce the binding affinity of this compound to the enzyme, limiting its inhibitory effect. [] Common this compound resistance mutations include V82A, I54V, and I84V. []

A: Clinical trials and observational studies have reported various adverse effects associated with this compound. While a comprehensive list is beyond the scope of this Q&A, some commonly observed adverse effects include gastrointestinal disturbances (nausea, vomiting, diarrhea), hyperlipidemia (increased cholesterol and triglycerides), and liver enzyme elevations. [, , , , ]

A: Long-term use of this compound, like other protease inhibitors, has been associated with metabolic abnormalities, including dyslipidemia and insulin resistance, which can increase the risk of cardiovascular disease. [, ] Regular monitoring of lipid profiles and metabolic parameters is crucial during long-term therapy. [, ]

A: this compound is primarily metabolized by the CYP3A4 enzyme system and is both a substrate and an inhibitor of this pathway. [, ] As a result, it has a high potential for drug-drug interactions with medications that are also metabolized by, induce, or inhibit CYP3A4. [, , , , ]

A: While this compound plasma concentrations are used to assess drug exposure, there is ongoing research to identify specific biomarkers that can predict individual treatment response and potentially guide personalized dosing strategies. []

A: The provided research articles do not delve into the environmental impact of this compound. Further investigation is needed to assess its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.